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molecular formula C11H8ClNO2 B8052797 Methyl 6-chloroisoquinoline-3-carboxylate

Methyl 6-chloroisoquinoline-3-carboxylate

Cat. No. B8052797
M. Wt: 221.64 g/mol
InChI Key: TYUKZDMEMKCPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001900B2

Procedure details

Methyl 6-chloro-isoquinoline3-carboxylate (0.80 g, 3.6 mmol) is suspended in 95% EtOH (35 mL). KOH (0.61 g, 10.9 mmol) is added, and the reaction is heated to 80° C. When a white precipitate begins to form, 10 mL of H2O is added and all solid is redissolved. After heating for 1 hour, the reaction is cooled to rt and a white precipitate forms. The precipitate (identified as the K+ salt) is collected by vacuum filtration. The filtrate is acidified with concentrated HCl until the pH is between 4 and 5. The filtrate is loaded directly onto a column of AGW-×2 resin (H+ form) and the column is rinsed with MeOH. The product is eluted with a solution of 5% TEA in MeOH. This solution is concentrated, evaporated from MeCN three times, and the resulting solid is recrystallized from EtOH/H2O. This material is purified by preparative achiral HPLC to yield 0.10 g (13%) of 6-chloroisoquinoline-3-carboxylic acid. HRMS (FAB) calculated for C10H6ClNO2+H+: 208.0165, found 208.0164.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
K+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([C:12]([O:14]C)=[O:13])=[CH:5]2.[OH-].[K+].O>CCO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([C:12]([OH:14])=[O:13])=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=C2C=C(N=CC2=CC1)C(=O)OC
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
K+
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
DISSOLUTION
Type
DISSOLUTION
Details
all solid is redissolved
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to rt
FILTRATION
Type
FILTRATION
Details
is collected by vacuum filtration
WASH
Type
WASH
Details
the column is rinsed with MeOH
WASH
Type
WASH
Details
The product is eluted with a solution of 5% TEA in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
This solution is concentrated
CUSTOM
Type
CUSTOM
Details
evaporated from MeCN three times
CUSTOM
Type
CUSTOM
Details
the resulting solid is recrystallized from EtOH/H2O
CUSTOM
Type
CUSTOM
Details
This material is purified by preparative achiral HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(N=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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